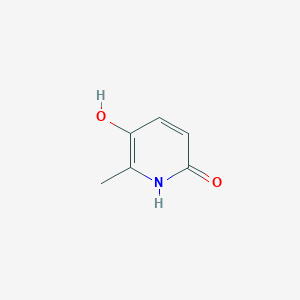

5-Hydroxy-6-methyl-2-pyridone

Description

5-Hydroxy-6-methyl-2-pyridone (CAS 39112-84-0) is a pyridine derivative with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol . It features a hydroxyl group at position 5, a methyl group at position 6, and a pyridone (keto) moiety at position 2. This compound is commercially synthesized on demand and is categorized under pyridone derivatives due to its lactam structure .

Properties

IUPAC Name |

5-hydroxy-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-5(8)2-3-6(9)7-4/h2-3,8H,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHMBGUQMBSHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methyl-2-pyridone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-cyanoacetamide with methyl ketones under basic conditions, followed by cyclization and hydrolysis. Another approach involves the reaction of 2-pyridone derivatives with suitable reagents to introduce the hydroxyl and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed cross-coupling reactions and microwave irradiation has been reported to produce high yields of the compound . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methyl-2-pyridone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyridone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridones, dihydropyridones, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Significance

5-Hydroxy-6-methyl-2-pyridone serves as a versatile scaffold in drug design due to its structural similarity to biologically active compounds. It has been identified as a precursor for synthesizing various therapeutic agents, including:

- Antibiotics and Antifungals: Compounds derived from HM2P exhibit activity against bacterial and fungal infections.

- Reverse Transcriptase Inhibitors: HM2P derivatives are explored for their potential in treating viral infections, particularly HIV.

- Anti-inflammatory Agents: Its derivatives show promise in developing drugs targeting inflammatory pathways.

The compound's ability to form stable interactions with biological targets enhances its utility in drug discovery.

Biocatalysis

Enzymatic Conversion

Recent studies have demonstrated the efficacy of whole-cell biocatalysis using microorganisms such as Burkholderia sp. MAK1 to convert pyridine derivatives into their hydroxylated forms, including HM2P. This biotransformation process is notable for its regioselectivity and efficiency, offering a greener alternative to traditional chemical synthesis methods.

Case Study: Oxyfunctionalization of Pyridine Derivatives

A study reported the successful conversion of various pyridin-2-amines into their 5-hydroxy derivatives using Burkholderia sp. MAK1. The results are summarized in the following table:

| Substrate | Product | Conversion % |

|---|---|---|

| Pyridin-2-amine | 5-Hydroxy derivative | 99 |

| 3-Fluoropyridin-2-amine | 5-Hydroxy derivative | 43 |

| 3-Bromopyridin-2-amine | 5-Hydroxy derivative | 48 |

| Pyridin-2,6-diamine | Hydroxylation followed by dimerization | 88 |

This demonstrates the compound's role as an intermediate in synthesizing more complex molecules through biocatalytic processes .

Materials Science

Synthesis of Functionalized Polymers

The unique chemical properties of HM2P allow it to be utilized in synthesizing functionalized polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing HM2P exhibit improved performance in various applications, including:

- Coatings: Enhanced durability and resistance to environmental degradation.

- Adhesives: Improved bonding strength and flexibility.

Synthetic Approaches

Chemical Synthesis Techniques

Several synthetic methods have been developed for producing HM2P and its derivatives. These include:

- Palladium-Catalyzed Reactions: Efficient regioselective oxidative alkenylation processes have been established, allowing for the functionalization of HM2P at specific positions on the pyridine ring .

- Multicomponent Reactions: Recent advancements have showcased the use of multicomponent reactions involving HM2P to create diverse molecular structures with high atom economy .

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methyl-2-pyridone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and microbial inhibition.

Comparison with Similar Compounds

Data Table: Comparative Properties of Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 39112-84-0 | C₆H₇NO₂ | 125.13 | Not reported | 5-OH, 6-CH₃, 2-pyridone |

| 6-Methyl-2-pyridone | 3279-76-3 | C₆H₇NO | 109.13 | 157–159 | 6-CH₃, 2-pyridone |

| 5-Methyl-2-pyridinol | 1003-68-5 | C₆H₇NO | 109.13 | 183–187 | 5-CH₃, 2-OH |

| (6-Bromo-5-methoxypyridin-2-yl)methanol | 905562-91-6 | C₇H₈BrNO₂ | 218.05 | Not reported | 6-Br, 5-OCH₃, 2-CH₂OH |

Research Findings and Implications

- Positional Isomerism: Substituent positions significantly impact physical properties. For example, 5-Methyl-2-pyridinol’s higher melting point (183–187°C vs. 157–159°C for 6-Methyl-2-pyridone) reflects stronger hydrogen bonding at position 2 .

- Tautomerism: The coexistence of enol and keto forms in 2-Hydroxy-6-methylpyridine influences solubility and stability, a factor critical in drug design .

- Electronic Effects : Bromo and methoxy groups in substituted pyridines modify electronic density, making them more reactive in synthetic applications compared to hydroxyl/methyl-substituted pyridones .

Biological Activity

5-Hydroxy-6-methyl-2-pyridone is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula . Its structure is characterized by a hydroxyl group at the 5th position and a methyl group at the 6th position of the pyridone ring. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can affect metabolic pathways involved in disease processes.

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have suggested that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a valuable lead in antibiotic development.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. A case study evaluated its effects on human breast cancer cells (MCF-7), revealing that it significantly reduced cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase.

Case Studies and Research Findings

- Inhibitory Effects on SARS-CoV-2 : A study investigated the potential of compounds containing the pyridone moiety, including this compound, as inhibitors of SARS-CoV-2 main protease (Mpro). The compound exhibited promising binding affinities, suggesting potential for therapeutic use against COVID-19 .

- Antioxidant Properties : Another research highlighted the antioxidant capabilities of this compound, which may contribute to its protective effects against oxidative stress-related diseases. The compound demonstrated significant radical scavenging activity in vitro.

- Neuroprotective Effects : Preliminary studies have indicated that this compound may offer neuroprotective benefits by modulating neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-Hydroxy-6-methyl-2-pyridone, and how can purity be ensured?

The synthesis of pyridone derivatives typically involves cyclization or hydroxylation reactions. For 6-methyl-2-pyridone (CAS 3279-76-3), a structurally related compound, methods include:

- Cyclization of β-keto esters with ammonia or ammonium acetate under reflux conditions .

- Hydroxylation of 6-methylpyridine using oxidizing agents like hydrogen peroxide in acidic media .

To ensure purity, employ recrystallization (e.g., using ethanol/water mixtures) and confirm via HPLC (≥95% purity) or melting point analysis (mp: 157–159°C for 6-methyl-2-pyridone) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

Q. How does the compound’s stability vary under different storage conditions?

this compound derivatives are sensitive to moisture and light. Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen). Stability tests via accelerated degradation studies (40°C/75% RH for 6 months) can assess decomposition pathways .

Advanced Research Questions

Q. How can structural isomerism lead to discrepancies in reported physical properties (e.g., melting points)?

Melting points vary significantly with substituent positions. For example:

| Compound | CAS | mp (°C) | Reference |

|---|---|---|---|

| 5-Methyl-2-pyridinol | 1003-68-5 | 183–187 | |

| 6-Methyl-2-pyridinol | 3279-76-3 | 157–159 | |

| To resolve discrepancies: |

Q. What strategies are effective in optimizing reaction yields for derivatives of this compound?

- Catalyst screening : Nickel-based catalysts enhance coupling reactions (e.g., reductive coupling of halomethylpyridines) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility for hydroxylated pyridones.

- DoE (Design of Experiments) : Vary temperature, pH, and stoichiometry to identify optimal conditions .

Q. How can researchers evaluate enzymatic interactions involving this compound?

The compound may act as a substrate or inhibitor in enzymatic pathways. For example:

Q. What analytical approaches resolve contradictions in bioactivity data across studies?

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial assays) and standardize protocols (e.g., broth microdilution).

- SAR (Structure-Activity Relationship) : Correlate substituent positions (e.g., methyl vs. hydroxy groups) with activity trends .

Methodological Notes

- Data Validation : Cross-reference melting points and spectral data with authoritative databases (e.g., NIST Chemistry WebBook) .

- Safety Protocols : Use PPE (gloves, goggles) and ensure ventilation during synthesis due to compound toxicity (R-phrases: R36/37/38) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.